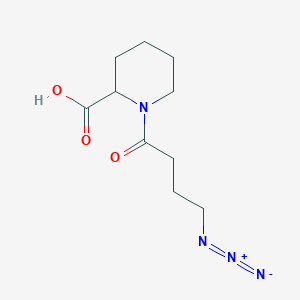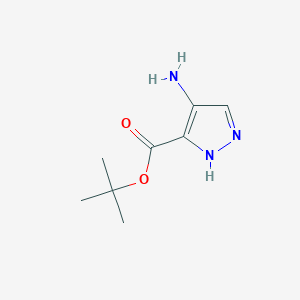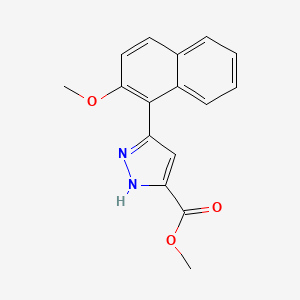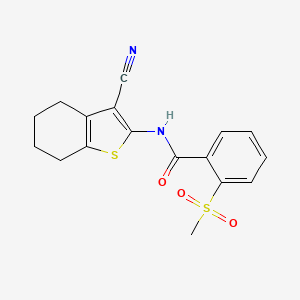![molecular formula C20H23N5O B2963617 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2108363-15-9](/img/structure/B2963617.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. With a complex structure featuring a triazole ring and a bicyclic octane framework, it holds potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep procedures starting from readily available starting materials. Key steps include the formation of the triazole ring through azide-alkyne cycloaddition (often referred to as 'click chemistry') and subsequent incorporation of the indole moiety.
Triazole Formation: Azide and alkyne precursors undergo a copper-catalyzed cycloaddition to form the triazole ring.
Indole Incorporation: The indole structure is introduced through a series of reactions, typically involving electrophilic aromatic substitution.
Bicyclic Octane Synthesis: This step involves constructing the 8-azabicyclo[3.2.1]octane scaffold, which may be achieved via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial synthesis of such a complex compound requires optimization for scalability and cost-efficiency. The use of continuous flow chemistry and high-throughput screening can significantly streamline the process, allowing for the production of large quantities under controlled conditions.
Chemical Reactions Analysis
This compound exhibits a variety of reactivity profiles:
Oxidation: Under oxidative conditions, it can form quinone-like structures.
Reduction: Reduction can lead to the cleavage of certain functional groups, modifying its activity.
Substitution Reactions: It can undergo nucleophilic substitutions, particularly at the indole nitrogen or triazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like permanganates or peroxides.
Reduction: Catalytic hydrogenation or use of metal hydrides.
Substitution: Utilization of alkyl halides or acyl halides for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Simplified analogs with fewer functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has found significant interest in several research areas:
Chemistry
As a Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Serves as a ligand in catalytic processes.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes due to its triazole and indole components.
Cell Signaling: Influences cellular pathways and has potential as a research tool in signal transduction studies.
Medicine
Antimicrobial Agent: Exhibits activity against a range of pathogens.
Anticancer Research: Shows potential in inhibiting cancer cell proliferation.
Neuropharmacology: Studied for its effects on neurotransmitter systems.
Industry
Material Science:
Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, primarily enzymes and receptors, through its triazole and indole moieties. It modulates biological pathways by binding to active sites or allosteric sites, leading to inhibition or activation of specific proteins.
Comparison with Similar Compounds
Unique Features
Structural Complexity: The bicyclic framework and triazole-indole combination are unique.
Biological Activity: Exhibits a broader range of activities compared to simpler analogs.
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Similar in terms of triazole and indole presence but lacks the bicyclic octane structure.
8-Azabicyclo[3.2.1]octane Derivatives: Shares the bicyclic scaffold but with different substituents.
This article should provide a comprehensive overview of the compound and its various aspects
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRLCCOFYLQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)

![2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2963545.png)

![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2963551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)
